3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid
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Overview
Description
3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid is a complex organic compound with the molecular formula C7H6BrNO4S2 This compound features a thiophene ring substituted with bromine and a sulfonamide group, and it is connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated thiophene with a suitable sulfonamide reagent.
Coupling with Prop-2-enoic Acid: Finally, the thiophene derivative is coupled with prop-2-enoic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The prop-2-enoic acid moiety can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Sulfonamide Formation: Sulfonamide reagents under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, sulfonamide derivatives, and coupled products with extended conjugation or additional functional groups.
Scientific Research Applications
3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid depends on its specific application and the target it interacts with. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group can enhance its binding affinity to certain proteins, while the bromine atom may facilitate interactions with hydrophobic pockets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromobenzoyl)prop-2-enoic acid: Similar structure but with a benzoyl group instead of a thiophene ring.
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy-substituted phenyl ring.
Uniqueness
3-(4-Bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid is unique due to the combination of the thiophene ring, bromine atom, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6BrNO4S2 |
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Molecular Weight |
312.2 g/mol |
IUPAC Name |
(E)-3-(4-bromo-5-sulfamoylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H6BrNO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h1-3H,(H,10,11)(H2,9,12,13)/b2-1+ |
InChI Key |
SRFZPETUBAUHGW-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(SC(=C1Br)S(=O)(=O)N)/C=C/C(=O)O |
Canonical SMILES |
C1=C(SC(=C1Br)S(=O)(=O)N)C=CC(=O)O |
Origin of Product |
United States |
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